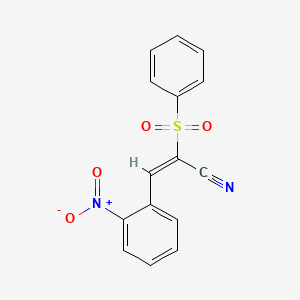

![molecular formula C18H20ClFN2O2S B5596486 1-(2-chloro-6-fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B5596486.png)

1-(2-chloro-6-fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to "1-(2-chloro-6-fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine" often involves multi-step chemical reactions that confirm the proposed structures of related metabolites. For instance, Ohtaka et al. (1989) synthesized compounds related to the metabolites of a cerebral vasodilator to confirm their structures through synthesis of authentic compounds (Ohtaka et al., 1989). Another example is the development of adenosine A2B receptor antagonists, where Borrmann et al. (2009) designed and synthesized a new series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, demonstrating the process of achieving high selectivity and affinity through structural modifications (Borrmann et al., 2009).

Molecular Structure Analysis

The analysis of the molecular structure is crucial for understanding the chemical behavior and reactivity of compounds. Studies like those by Sanjeevarayappa et al. (2015), which focused on the synthesis, characterization, and X-ray diffraction studies of related compounds, provide insight into the molecular geometry, bond angles, and potential for intermolecular interactions (Sanjeevarayappa et al., 2015).

Chemical Reactions and Properties

The chemical reactions and properties of "1-(2-chloro-6-fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine" derivatives can vary widely. The compound's reactivity, including its participation in nucleophilic and electrophilic reactions, its stability under different conditions, and its ability to undergo transformations such as oxidation, reduction, and hydrolysis, are of interest. For instance, Collins et al. (1992) developed a rapid synthesis method for N,N'-disubstituted piperazines, demonstrating the compound's versatility in chemical reactions (Collins et al., 1992).

Physical Properties Analysis

Physical properties, including melting point, boiling point, solubility in various solvents, and crystal structure, play a significant role in determining the compound's applicability in different fields. The study by Zhang et al. (2011) on "2-Chloro-1-[4-(2-fluorobenzyl)piperazin-1-yl]ethanone" highlights the importance of crystal structure analysis in understanding the physical properties of such compounds (Zhang et al., 2011).

Chemical Properties Analysis

The chemical properties, including acidity/basicity, reactivity towards different classes of reagents, stability under various chemical conditions, and the ability to form derivatives, are crucial for comprehensively understanding "1-(2-chloro-6-fluorobenzyl)-4-[(4-methylphenyl)sulfonyl]piperazine." Studies like those by Mella et al. (2001), which investigated the photochemistry of related quinolone antibiotics, provide insights into the chemical behavior of similar compounds under light exposure (Mella et al., 2001).

Scientific Research Applications

Adenosine A2B Receptor Antagonists Development

A new series of compounds including 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, related to the chemical structure of interest, was synthesized to explore adenosine A2B receptor antagonism. These compounds demonstrated subnanomolar affinity and high selectivity for A2B receptors. Notably, specific derivatives showed potent antagonist activity, highlighting their potential for further pharmacological tool development and understanding receptor function (Borrmann et al., 2009).

Antibacterial Activities Exploration

Research into 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives has shown promising antibacterial activities. Novel compounds were designed, synthesized, and tested against various pathogens, revealing that specific derivatives exhibit significant antibacterial properties at certain concentrations. This suggests potential applications in developing new antibacterial agents (Wu Qi, 2014).

Metabolic Pathway Elucidation

The metabolism of benzylpiperazine derivatives, closely related to the compound , was investigated to understand their biotransformation in organisms. Identifying the metabolic pathways is crucial for drug development, ensuring safety and efficacy by understanding how compounds are processed in the body. Metabolites were synthesized and characterized, aiding in the elucidation of metabolic routes (Ohtaka et al., 1989).

Melanocortin-4 Receptor Ligands

The synthesis and study of piperazinebenzylamine derivatives, including compounds structurally akin to the focal chemical, aimed at exploring their potential as melanocortin-4 receptor ligands. Such research is pivotal in the development of treatments for disorders related to this receptor, indicating the versatility of these compounds in therapeutic applications (Tran et al., 2008).

properties

IUPAC Name |

1-[(2-chloro-6-fluorophenyl)methyl]-4-(4-methylphenyl)sulfonylpiperazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20ClFN2O2S/c1-14-5-7-15(8-6-14)25(23,24)22-11-9-21(10-12-22)13-16-17(19)3-2-4-18(16)20/h2-8H,9-13H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWKNXBUNMIIHDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC3=C(C=CC=C3Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20ClFN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

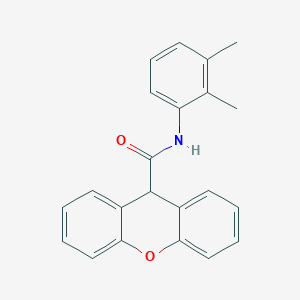

![2,6-difluoro-N-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)benzamide](/img/structure/B5596415.png)

![N-[2-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide](/img/structure/B5596422.png)

![2-[(2-bromobenzyl)thio]-N'-(2,4-dichlorobenzylidene)acetohydrazide](/img/structure/B5596429.png)

![2-methyl-N-(4-methylphenyl)-6-[4-(2-pyrazinylcarbonyl)-1-piperazinyl]-4-pyrimidinamine](/img/structure/B5596457.png)

![4-[4-(2,4-difluorobenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5596461.png)

![(3aS*,6aS*)-2-[(dimethylamino)carbonyl]-5-(4-phenoxybutyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5596465.png)

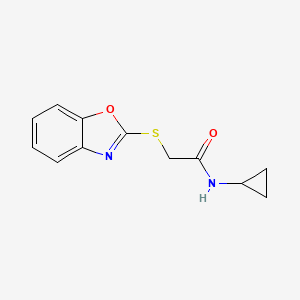

![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5596473.png)

![methyl 4-[(3-chloro-1,4-dioxo-1,4-dihydro-2-naphthalenyl)amino]benzoate](/img/structure/B5596496.png)

![(3R*,4R*)-1-[2-(4-chloro-1H-pyrazol-1-yl)ethyl]-4-cyclopropyl-3-methylpiperidin-4-ol](/img/structure/B5596507.png)

![(6-ethyl-7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetic acid](/img/structure/B5596512.png)

![2-[(1-bromo-2-naphthyl)oxy]-N'-(3-methoxybenzylidene)acetohydrazide](/img/structure/B5596513.png)